rotenoni

Rotenone, a natural pesticide derived from the roots of certain plants, is widely used in agriculture and pest control due to its effectiveness against various insect pests. This compound works by blocking the insects' respiratory system, leading to their death. Chemically classified as an organochlorine, rotenone is known for its low mammalian toxicity compared to other pesticides. However, it can be harmful if exposed through skin contact or inhalation and should be handled with appropriate protective measures.

Rotenone is often used in fisheries management to control aquatic pests without harming fish populations. In agriculture, it can be applied as a spray or mixed with water for soil drenching. Its mode of action makes it particularly useful against caterpillars, aphids, and other soft-bodied insects. Due to environmental concerns and potential health risks, the use of rotenone is regulated in many countries. Proper application techniques and safety guidelines must be followed to ensure effective pest control while minimizing adverse effects on non-target organisms and ecosystems.

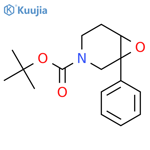

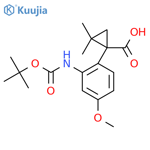

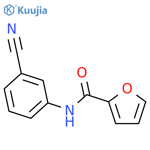

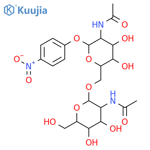

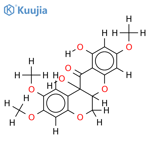

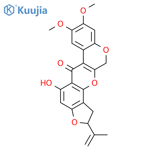

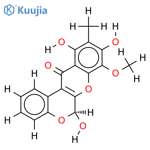

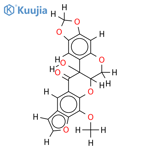

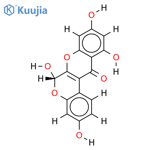

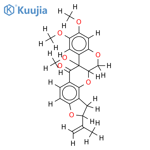

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

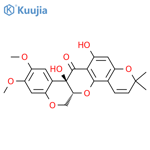

|

3H-Bis(1)benzopyrano(3,4-b:6,5-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | 72458-85-6 | C23H22O8 |

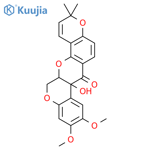

|

Tephrosin | 76-80-2 | C23H22O7 |

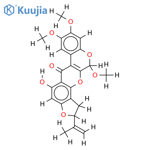

|

Villinol | 65160-17-0 | C24H22O8 |

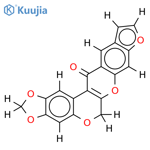

|

6a,12a-Dehydro-dolineon | 28570-72-1 | C19H10O6 |

|

6-deoxyclitoriacetal | 146163-05-5 | C19H18O8 |

|

Villosol | 99933-29-6 | C23H20O7 |

|

boeravinone M | 1449384-18-2 | C18H14O7 |

|

(()-12a-Hydroxypachyrrhizone | 28617-73-4 | C20H14O8 |

|

boeravinone N | 1449384-19-3 | C16H10O7 |

|

12a-Methoxyrotenone | 54534-95-1 | C24H24O7 |

Letteratura correlata

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

Fornitori consigliati

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati